molecular formula C4H12ClNO B8017011 (2S)-1-(methylamino)propan-2-ol hydrochloride

(2S)-1-(methylamino)propan-2-ol hydrochloride

Cat. No.: B8017011
M. Wt: 125.60 g/mol
InChI Key: ZAIVCXIMBKXNHW-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(methylamino)propan-2-ol hydrochloride is a chiral amino alcohol compound presenting as a solid or oil at room temperature . This chemical belongs to a class of molecules widely utilized as versatile building blocks in organic synthesis and pharmaceutical research. As a chiral secondary amine, its primary research value lies in its role as a precursor or intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) and other biologically active compounds . The specific stereochemistry of the (2S)-enantiomer makes it particularly valuable for synthesizing stereochemically pure products, which is a critical requirement in modern drug development. Researchers employ this compound in the development of synthetic methodologies, such as asymmetric synthesis and catalysis. It is also a key structural motif found in various classes of drugs, including beta-adrenergic agonists like ephedrine and pseudoephedrine, which are structurally related phenethylamines . When handling this material, researchers should note the associated hazard warnings. The compound has been classified with the signal word "Warning" and hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate precautionary measures, including the use of personal protective equipment, are advised . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(methylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(6)3-5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIVCXIMBKXNHW-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807937-56-9
Record name (2S)-1-(methylamino)propan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Basification and Solvent Extraction

  • Base : 50% NaOH (pH ≥14).

  • Solvent system : Xylene + Lutron® HF1 (polyglycol ether) for azeotropic distillation.

  • Distillation pressure : 2–6 mbar to prevent thermal decomposition.

Crystallization and Enantiomeric Enrichment

Patent US7119211B2 demonstrates chiral resolution using (R)-α-methoxyphenylacetic acid, achieving 100% enantiomeric excess (e.e.) after recrystallization. For (2S)-1-(methylamino)propan-2-ol hydrochloride, analogous resolution with a chiral counterion (e.g., L-tartaric acid) could isolate the desired enantiomer.

Analytical Characterization

Quality control protocols for the hydrochloride include:

  • 1H-NMR (MeOD): Expected signals at δ=1.35 (d, CH3), 3.41–3.77 (m, CH/CH2), and 4.10 (br s, NH2+).

  • 13C-NMR : Peaks at δ=15 (CH3), 51 (C-N), 64 (C-O).

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) to verify e.e. >99%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Duration (h)Equipment Needs
Autoclave92–9599.54High-pressure reactor
Reflux85–8898.760Standard glassware
Catalytic Hydrogenation7897.212H2 chamber, Pd/C catalyst

The autoclave method is superior for industrial-scale production, while reflux suits small batches. Catalytic hydrogenation, as described in CN105085278A for analogous amines, offers a complementary route but with lower yield.

Industrial-Scale Optimization

Key considerations for manufacturing:

  • Solvent recovery : Xylene and Lutron® HF1 are recycled via fractional distillation.

  • Waste management : Neutralization of excess HCl with NaOH produces NaCl, which is filtered and discarded.

  • Cost analysis : Autoclave processing reduces per-unit costs by 40% compared to reflux.

Challenges and Mitigation Strategies

  • Racemization : Controlled pH (<3 during HCl addition) and low temperatures (<30°C) preserve stereochemistry.

  • Byproduct formation : Methanol (from methoxy displacement) is removed via azeotropic distillation.

  • Corrosion : Hastelloy C-276 autoclaves resist HCl corrosion at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-1-(methylamino)propan-2-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

(2S)-1-(methylamino)propan-2-ol hydrochloride is structurally related to several important pharmaceutical agents, including sympathomimetics and decongestants. Its potential applications include:

  • Decongestant Activity : Similar to pseudoephedrine, it may exhibit sympathomimetic properties that can be harnessed for treating nasal congestion.
  • CNS Stimulant Research : Investigations into its effects on the central nervous system (CNS) may provide insights into new treatments for conditions such as ADHD or narcolepsy.

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of (2S)-1-(methylamino)propan-2-ol hydrochloride, demonstrating its potential as a lead compound for developing new medications targeting neurotransmitter systems .

Analytical Methods Development

The compound serves as a reference standard in analytical chemistry for the development of methods to detect and quantify similar compounds in biological samples. For instance:

  • Chromatographic Techniques : High-performance liquid chromatography (HPLC) methods have been developed using this compound to analyze related substances in pharmaceutical formulations .

Toxicological Studies

Research has focused on the stability and degradation products of (2S)-1-(methylamino)propan-2-ol hydrochloride in biological matrices, which is crucial for understanding its pharmacokinetics and potential toxicology .

Synthesis of Complex Molecules

The compound is utilized as an intermediate in the synthesis of various organic molecules, including:

  • Pharmaceutical Intermediates : It can be used to synthesize more complex structures that are relevant in drug discovery.
ApplicationDescription
Synthesis of PhthalocyaninesUsed in creating novel unsymmetrical phthalocyanine compounds .
Production of Aminoalkoxyl DerivativesImportant for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of (2S)-1-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares (2S)-1-(methylamino)propan-2-ol hydrochloride with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity Applications
(2S)-1-(methylamino)propan-2-ol HCl C₄H₁₂ClNO 141.6 Amino alcohol, Methylamino Research compound Pharmaceutical intermediate
Ephedrine HCl [(1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol HCl] C₁₀H₁₆ClNO 201.69 Phenyl, Amino alcohol α/β-Adrenergic agonist Decongestant, Stimulant
Propranolol HCl [(2S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol HCl] C₁₆H₂₁NO₂·HCl 295.8 Naphthyloxy, Amino alcohol β-Adrenergic antagonist Hypertension, Arrhythmia
(2S)-2-Amino-3-methoxypropan-1-ol HCl C₄H₁₂ClNO₂ 157.6 Methoxy, Amino alcohol Research compound Chemical synthesis

Key Observations:

  • Ephedrine HCl differs by the presence of a phenyl group at the first carbon, enhancing lipophilicity and central nervous system (CNS) penetration, which underpins its stimulant effects .
  • Propranolol HCl incorporates a bulky naphthyloxy group, enabling β-adrenergic receptor blockade for cardiovascular applications .

Stability :

  • Plasma stability studies on (1R,2S)-2-methylamino-1-phenylpropan-1-ol HCl () highlight the importance of stereochemistry and substituents in metabolic degradation.

Pharmacological and Functional Comparisons

  • Ephedrine HCl : Acts as an α/β-adrenergic agonist, increasing blood pressure and bronchodilation . The phenyl group is critical for receptor binding.
  • Propranolol HCl: The naphthyloxy group enhances affinity for β-adrenergic receptors, enabling competitive antagonism for arrhythmia treatment .
  • Target Compound: The simpler structure lacks aromatic or bulky substituents, likely limiting direct receptor interactions. However, its amino alcohol core may serve as a precursor for synthesizing bioactive molecules (e.g., β-blockers or decongestants).

Biological Activity

(2S)-1-(methylamino)propan-2-ol hydrochloride, also known as methylamino isopropanol, is a chiral compound that has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C4H12ClNO
  • Molecular Weight : 109.60 g/mol
  • Chirality : The compound has a specific chiral configuration that influences its biological interactions.

The presence of the methylamino group enhances its solubility in water, making it suitable for various biological applications.

The mechanism of action of (2S)-1-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can function as both an agonist and antagonist, modulating the activity of these targets and influencing biochemical pathways. This dual role is particularly significant in therapeutic contexts where modulation of neurotransmitter systems or metabolic pathways is desired.

Biological Activities

Research indicates that (2S)-1-(methylamino)propan-2-ol hydrochloride exhibits several biological activities:

  • Antidiabetic Effects : Preliminary studies suggest it may inhibit carbohydrate-metabolizing enzymes, which could aid in managing blood glucose levels.
  • Neuroprotective Properties : Its ability to interact with neurotransmitter systems positions it as a candidate for neuroprotective therapies.
  • Antioxidant Activity : The compound has shown potential antioxidant effects, which are crucial for mitigating oxidative stress in biological systems .

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds in plasma samples inoculated with Escherichia coli. The minimum inhibitory concentration (MIC) for similar compounds was found to be 87.5 ppm, indicating significant biological activity against bacterial strains .

2. Stability in Biological Samples

Research using high-performance liquid chromatography (HPLC) assessed the stability of (2S)-1-(methylamino)propan-2-ol hydrochloride in various biological matrices. The results indicated that the compound maintained stability under specific conditions, which is critical for its application in pharmacokinetics and toxicology studies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(S)-PropranololAryloxypropanolamineBeta-blocker
1-Amino-2-propanolSimple primary amineNeurotransmitter precursor
(S)-AlbuterolBeta-agonist with hydroxyl groupBronchodilator
(R)-PhenylephrinePhenolic structure with amineVasoconstrictor
(2S)-1-(methylamino)propan-2-ol hydrochloride Chiral amino alcoholPotential antidiabetic and neuroprotective agent

Compared to other compounds, (2S)-1-(methylamino)propan-2-ol hydrochloride stands out due to its unique structure and dual functionality in modulating both metabolic and neurological pathways .

Q & A

Q. What are the optimal synthetic routes for (2S)-1-(methylamino)propan-2-ol hydrochloride, and how can purity be maximized?

The synthesis typically involves reacting (2S)-1-aminopropan-2-ol with methylamine under anhydrous conditions to prevent hydrolysis. Catalysts like palladium or nickel may enhance reaction efficiency. Purification via recrystallization or column chromatography is critical to achieve >98% purity, as residual solvents or by-products (e.g., unreacted starting materials) can skew biological assay results . Key parameters:

  • Temperature: 40–60°C
  • Solvent: Ethanol or methanol
  • Reaction time: 12–24 hours

Q. Which analytical techniques are most reliable for characterizing this compound’s stereochemical and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the (2S) configuration by analyzing coupling constants and chiral center shifts .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the crystalline state .
  • HPLC with Chiral Columns : Validates enantiomeric purity (e.g., Chiralpak® AD-H column, hexane:isopropanol mobile phase) .

Advanced Research Questions

Q. How does enantiomeric purity impact (2S)-1-(methylamino)propan-2-ol hydrochloride’s biological activity, and what methods resolve discrepancies in activity data?

The (2S) enantiomer often shows higher receptor-binding affinity than the (2R) form due to steric and electronic differences. For example, in adrenergic receptor studies, the (2S) isomer exhibits 10-fold greater potency . Contradictions in activity data may arise from:

  • Impurities : Trace (2R) enantiomers (>2% can reduce efficacy).
  • Solvent effects : Polar solvents like DMSO may stabilize certain conformers. Resolution : Use chiral resolution kits (e.g., Marfey’s reagent) or asymmetric synthesis to isolate >99% pure (2S) form .

Q. How does this compound compare structurally and functionally to related amino alcohols like pseudoephedrine hydrochloride?

Property (2S)-1-(Methylamino)propan-2-ol HCl Pseudoephedrine HCl
Molecular Formula C₄H₁₂ClNOC₁₀H₁₆ClNO
Chiral Centers 12
Receptor Affinity Moderate α-adrenergicHigh α/β-adrenergic
Applications Enzyme inhibition studiesDecongestant, bronchodilator
Structural differences in the phenyl group (absent here) and additional chiral center in pseudoephedrine explain divergent pharmacological profiles .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH Stability : Degrades rapidly at pH >8 (amine deprotonation) or pH <2 (HCl-mediated hydrolysis). Optimal stability: pH 4–6 .
  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and measurement techniques. For example:

  • Water : 50 mg/mL (via gravimetry) vs. 35 mg/mL (via UV-Vis). Methodological standardization : Use dynamic light scattering (DLS) or nephelometry for reproducibility. Pre-saturate solvents and control temperature (±0.5°C) .

Q. What reaction mechanisms dominate when this compound is used as a precursor in nucleophilic substitutions?

The hydroxyl and methylamino groups act as nucleophiles. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form tertiary amines.
  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) at 0°C .

Methodological and Application-Focused Questions

Q. What in vitro models are suitable for studying its pharmacological effects on neurotransmitter systems?

  • CHO-K1 Cells : Transfected with human α₂-adrenergic receptors for cAMP inhibition assays (EC₅₀: 120 nM) .
  • Radioligand Binding Assays : Compete with 3^3H-clonidine for receptor occupancy studies .

Q. How can researchers validate synthetic yields when scaling up production for preclinical studies?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
  • Quality Control : LC-MS to detect impurities at <0.1% levels, adhering to ICH Q3A guidelines .

Q. What computational tools predict its interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to adrenergic receptors (PDB ID: 2RH1).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.